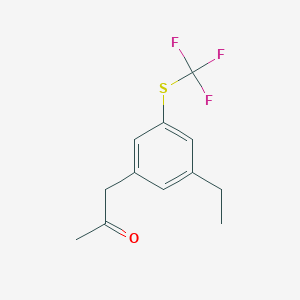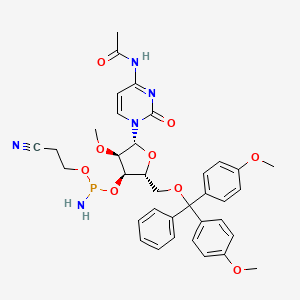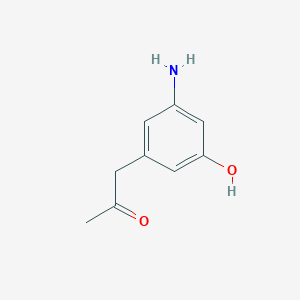
1-(3-Amino-5-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-hydroxyphenyl)propan-2-one is an organic compound with a phenyl ring substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-hydroxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant compounds starting from prochiral ketones . Another method involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and fine chemicals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-Amino-5-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as phenylacetone and its derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For instance, phenylacetone is commonly used in the synthesis of amphetamines, while this compound has broader applications in pharmaceuticals and industrial chemistry .
List of Similar Compounds
- Phenylacetone
- 1-Phenylpropan-2-one
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(3-amino-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3 |
Clave InChI |
GNDAMWKCYKSLPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


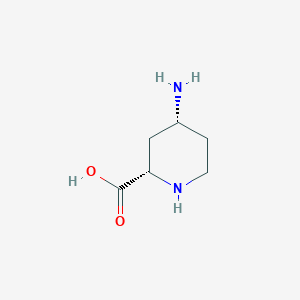
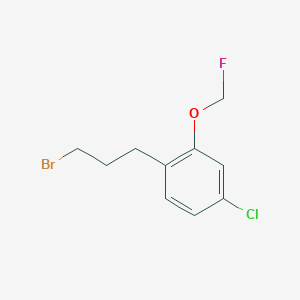
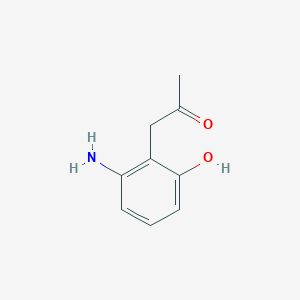
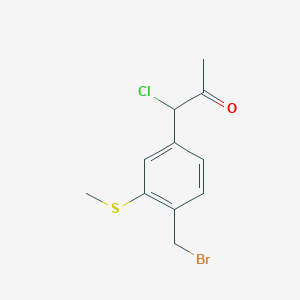

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
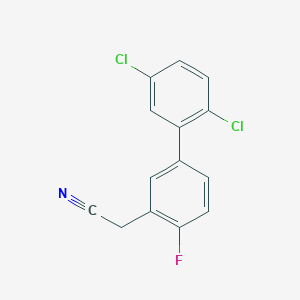
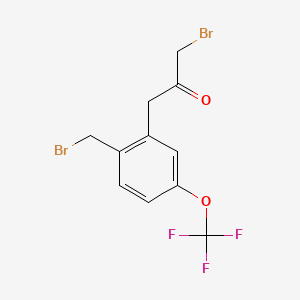
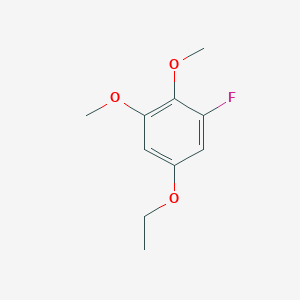
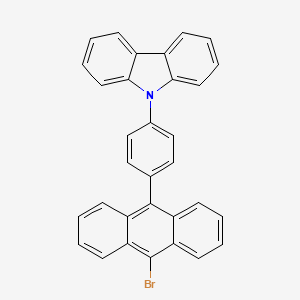
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
